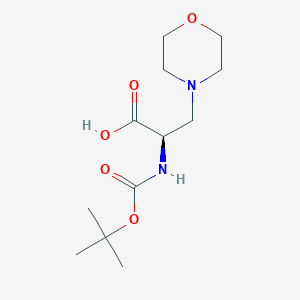

Boc-3-(1-Morpholinyl)-D-Ala-OH

Description

Significance of Non-Canonical Amino Acids in Chemical Biology Research

The twenty canonical amino acids, encoded by the universal genetic code, form the fundamental building blocks of proteins, dictating their structure and function. However, the introduction of non-canonical amino acids (ncAAs) into peptides and proteins has revolutionized chemical biology. acs.orgacs.org These synthetic analogs, bearing functionalities not found in their natural counterparts, serve as powerful probes to investigate and engineer biological processes. acs.orgvu.nl

The incorporation of ncAAs allows for the introduction of unique chemical handles, spectroscopic probes, and post-translational modifications, enabling a deeper understanding of protein function, interactions, and localization within the complex cellular environment. acs.orgnih.gov For instance, the strategic placement of ncAAs can stabilize specific peptide conformations, enhance biological activity, and improve resistance to enzymatic degradation, making them invaluable in drug discovery and development. nih.govnih.gov The ability to move beyond the limitations of the natural amino acid alphabet opens up a vast design space for creating novel biomolecules with tailored properties. acs.orgvu.nl

Strategic Role of N-Terminal Protective Groups in Amino Acid and Peptide Synthesis

The synthesis of peptides and modified amino acids is a precise and controlled process that relies heavily on the use of protecting groups. wikipedia.orgnih.gov These chemical moieties temporarily block reactive functional groups, preventing unwanted side reactions during the step-by-step assembly of the amino acid chain. nih.govbiomatik.com The N-terminal amino group is particularly susceptible to undesirable reactions, and its protection is a critical step in peptide synthesis. thermofisher.com

Among the various N-terminal protecting groups, the tert-butyloxycarbonyl (Boc) group is of significant historical and practical importance. nih.govamericanpeptidesociety.org The Boc group is introduced to the amino acid's N-terminus and is stable under many reaction conditions but can be readily removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA). thermofisher.comthermofisher.com This acid-labile nature allows for the selective deprotection of the N-terminus, enabling the subsequent coupling of the next amino acid in the sequence. chempep.compeptide.com The choice of protecting group strategy, such as the Boc or the alternative Fmoc (9-fluorenylmethoxycarbonyl) strategy, is crucial and depends on the specific peptide sequence and desired final product. wikipedia.orgamericanpeptidesociety.org

Integration of Heterocyclic Moieties in Bioactive Chemical Scaffolds: A Morpholine (B109124) Perspective

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, are ubiquitous in medicinal chemistry. nih.govresearchgate.net Among these, the morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is considered a "privileged scaffold". nih.govnih.gov This designation stems from its frequent appearance in a wide range of biologically active compounds and its ability to impart favorable physicochemical and pharmacokinetic properties. nih.govsci-hub.se

Compound Data

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H22N2O5 |

|---|---|

Molecular Weight |

274.31 g/mol |

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-morpholin-4-ylpropanoic acid |

InChI |

InChI=1S/C12H22N2O5/c1-12(2,3)19-11(17)13-9(10(15)16)8-14-4-6-18-7-5-14/h9H,4-8H2,1-3H3,(H,13,17)(H,15,16)/t9-/m1/s1 |

InChI Key |

MBIZSSCBPBRSDT-SECBINFHSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CN1CCOCC1)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CN1CCOCC1)C(=O)O |

Origin of Product |

United States |

Synthesis Methodologies for Boc 3 1 Morpholinyl D Ala Oh

Stereoselective Synthesis Approaches for D-Amino Acid Derivatives

The synthesis of D-amino acids, which are "unnatural" enantiomers, is of significant interest for their role in producing pharmaceuticals and fine chemicals. nih.govnih.gov Chemical methods often involve the resolution of racemic mixtures or asymmetric protocols starting from chiral or prochiral materials. chimia.ch However, biocatalytic approaches are increasingly favored for their high enantioselectivity and mild reaction conditions. nih.govrsc.orgresearchgate.net

Chiral Induction Strategies in α-Amino Acid Analogue Preparation

Chiral induction is a powerful strategy in asymmetric synthesis where a chiral auxiliary temporarily attaches to a substrate to direct a stereoselective transformation. wikipedia.org This approach is highly effective for preparing enantiomerically pure α-amino acids. The auxiliary, often derived from the chiral pool (e.g., naturally occurring amino acids or carbohydrates), creates a diastereomeric intermediate that biases the approach of reagents to one face of the molecule. mdpi.orgresearchgate.net

For the synthesis of a D-alanine derivative, a glycine (B1666218) equivalent can be coupled to a chiral auxiliary. Subsequent alkylation of the resulting enolate occurs diastereoselectively due to steric hindrance imposed by the auxiliary. Finally, cleavage of the auxiliary releases the desired D-amino acid. Auxiliaries like oxazolidinones (popularized by Evans), camphorsultam, and derivatives of pseudoephedrine are commonly employed. wikipedia.org For instance, chiral glycine derivatives featuring an axially chiral BINOL auxiliary have been used to prepare a variety of enantiomerically pure uncommon α-amino acids. wikipedia.org

Enantioselective Methodologies for α-Carbon Center Control

Enantioselective methodologies employ chiral catalysts to convert prochiral substrates into chiral products with high enantiomeric excess. These methods are highly efficient as only a substoichiometric amount of the chiral agent is required. Key strategies for controlling the α-carbon center of amino acids include the asymmetric hydrogenation of dehydroamino acid precursors and the reductive amination of α-keto acids. acs.org

Enzymatic methods are particularly powerful for D-amino acid synthesis. nih.govnih.govacs.org D-amino acid dehydrogenases can catalyze the reductive amination of α-keto acids with ammonia (B1221849) to produce D-amino acids with high stereoselectivity. nih.gov Similarly, certain ω-transaminases have been identified that exhibit (R)-selectivity, enabling the synthesis of various D-amino acids from their corresponding α-keto acids with excellent enantiomeric excess (>99% ee). nih.gov

Comparison of Catalytic Systems for D-Amino Acid Synthesis

| Catalyst Type | Precursor | Typical Reagents | Enantiomeric Excess (ee) | Reference |

| Chiral Rhodium/Ruthenium Complexes | Dehydroamino Acid | H₂ | >95% | acs.org |

| D-Amino Acid Dehydrogenase | α-Keto Acid | NH₃, NAD(P)H | 95% to >99% | nih.gov |

| (R)-selective ω-Transaminase | α-Keto Acid | Amino Donor (e.g., α-MBA) | >99% | nih.gov |

| Chiral Phase Transfer Catalyst | Glycine Schiff Base | Alkyl Halide | High | acs.org |

Functionalization Techniques for Alanine (B10760859) Side Chain Diversification

The side chain of alanine is a simple methyl group, which is generally unreactive. nih.gov Therefore, the synthesis of β-substituted alanine derivatives like 3-(1-Morpholinyl)-D-Ala-OH typically begins with a precursor that has a more versatile functional group at the β-position, such as D-serine (which has a hydroxymethyl group) or its derivatives. researchgate.net

Introduction of the 1-Morpholinyl Moiety

A common and effective strategy for introducing an amine-based substituent onto the β-carbon of an alanine framework is through the Michael addition (or conjugate addition) of the amine to a dehydroalanine (B155165) (Dha) derivative. nih.govhbust.edu.cnresearchgate.net Dehydroalanine contains an α,β-unsaturated carbonyl system that acts as a Michael acceptor. hbust.edu.cn

The synthesis would proceed as follows:

Starting Material : A suitable precursor such as N-Boc-D-serine methyl ester is chosen. medchemexpress.com

Formation of Dehydroalanine : The hydroxyl group of the serine derivative is eliminated to form the double bond of the dehydroalanine intermediate. This can be achieved through various methods, such as conversion to a good leaving group (e.g., mesylate or tosylate) followed by base-induced elimination.

Michael Addition : Morpholine (B109124) is then added to the N-Boc-dehydroalanine methyl ester. This reaction involves the nucleophilic attack of the morpholine nitrogen at the β-carbon of the double bond. The reaction rate can be significantly accelerated in water, leading to shorter reaction times and higher yields. nih.govresearchgate.net

This approach provides a direct and efficient route to install the morpholinyl group at the desired position.

Regioselective Elaboration of Amino Acid Side Chains

Regioselectivity in this context refers to ensuring that the functionalization occurs specifically at the β-position of the alanine side chain. The use of a dehydroalanine intermediate inherently directs the nucleophilic attack of morpholine to the β-carbon, making the reaction highly regioselective. hbust.edu.cnmdpi.com The electrophilicity of the β-carbon in the conjugated system is significantly higher than that of the α-carbon or the carbonyl carbon for this type of addition.

Alternative strategies involving palladium-catalyzed C(sp³)–H activation have been developed for the functionalization of amino acid side chains. acs.orgrsc.org These methods can achieve arylation or other modifications at the β- or even more remote positions. However, for the specific introduction of a morpholine group, the Michael addition to a dehydroalanine precursor remains a more direct and widely employed method due to its predictable regioselectivity.

Advanced Applications in Peptide Chemistry Research

Utility as a Building Block in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids into a desired sequence on an insoluble resin support. The use of non-canonical amino acids like Boc-3-(1-Morpholinyl)-D-Ala-OH within this framework allows for the creation of peptides with tailored properties. The Boc protecting group is a key component of one of the two major SPPS strategies, characterized by its acid-labile nature. beilstein-journals.orgnih.gov

The incorporation of this compound into a growing peptide chain follows the standard principles of Boc-based SPPS. The process begins with the C-terminal amino acid anchored to a solid resin. peptide.com Each synthesis cycle involves two main steps: deprotection and coupling.

Deprotection: The Boc group of the resin-bound amino acid or peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.comchempep.com This exposes a free N-terminal amine.

Neutralization: The resulting ammonium (B1175870) salt is neutralized to the free amine, often with a base like diisopropylethylamine (DIEA), to prepare it for the next coupling reaction. peptide.com

Coupling: The incoming amino acid, in this case, this compound, has its carboxylic acid group activated. This activation is achieved using coupling reagents that convert the hydroxyl group into a better leaving group, facilitating the formation of a peptide bond with the exposed N-terminal amine of the resin-bound peptide. beilstein-journals.org The morpholinyl side chain is stable under these conditions and does not require a separate protecting group.

Washing: After each step, the resin is washed thoroughly to remove excess reagents and byproducts, which is a major advantage of the solid-phase methodology. beilstein-journals.org

The cycle is repeated until the desired peptide sequence is fully assembled. A variety of coupling reagents can be employed for the activation step, each with its own advantages regarding reaction speed and suppression of side reactions like racemization.

| Coupling Reagent Class | Examples | Primary Function |

| Carbodiimides | DCC (N,N'-dicyclohexylcarbodiimide), DIC (N,N'-diisopropylcarbodiimide) | Activate the carboxyl group of the incoming amino acid. Often used with additives to prevent racemization. beilstein-journals.org |

| Benzotriazole Additives | HOBt (1-hydroxybenzotriazole) | Added with carbodiimides to suppress racemization and improve coupling efficiency. beilstein-journals.org |

| Onium Salts (Uronium/Thiouronium) | HBTU, HATU, TSTU, TOTU | Act as standalone coupling reagents that are generally fast and efficient, reducing the risk of side reactions. peptide.com |

| Phosphonium Salts | BOP, PyBOP | Highly efficient activators, though their use has decreased in some areas due to byproduct concerns. |

This table provides an overview of common coupling reagents used in SPPS, including those suitable for incorporating modified amino acids like this compound.

The incorporation of a modified amino acid profoundly influences the resulting peptide's three-dimensional structure. The presence of 3-(1-Morpholinyl)-D-Ala can induce specific conformational constraints.

D-Configuration: Natural proteins are composed exclusively of L-amino acids. The introduction of a D-amino acid is a significant structural perturbation. D-amino acids are known to disrupt or destabilize common secondary structures like α-helices and β-sheets. However, they are potent inducers of β-turns, which are tight, folded structures that reverse the direction of the peptide backbone. mdpi.com This ability to promote specific turns is a powerful tool for controlling peptide conformation.

Morpholinyl Side Chain: The bulky and relatively rigid morpholine (B109124) ring on the side chain introduces steric hindrance. This bulkiness restricts the rotational freedom (phi and psi angles) of the peptide backbone in the vicinity of the modified residue. This constraint can guide the peptide into a more defined and stable conformation, which can be crucial for receptor binding and biological activity. The morpholine moiety can also act as a hydrogen bond acceptor, further influencing local folding.

Contributions to Peptide Mimetic Design and Synthesis

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability or better bioavailability. nih.gov The use of this compound is a key strategy in peptidomimetic design. utoronto.ca

By incorporating this unnatural building block, chemists can create peptides that retain the essential pharmacophore elements for biological activity while overcoming the inherent weaknesses of natural peptides, such as rapid degradation by proteases. nih.gov The morpholine ring itself can serve as a non-peptidic scaffold element or interact with target receptors in novel ways. researchgate.net The D-configuration contributes to this mimetic effect by altering the backbone geometry and providing proteolytic resistance.

Development of Peptide Libraries Incorporating the Modified Amino Acid for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. mdpi.commdpi.com Peptide libraries are powerful tools for these investigations. creative-peptides.com By systematically replacing native amino acids in a biologically active peptide with this compound, researchers can construct a library of analogues.

Screening this library reveals the importance of each position for the peptide's function. nih.gov For example, if replacing an L-leucine with 3-(1-Morpholinyl)-D-Ala at a specific position abolishes activity, it suggests that the original residue's size, hydrophobicity, or L-configuration was critical. Conversely, if the substitution enhances activity, it indicates that the properties conferred by the morpholinyl-D-alanine (e.g., conformational constraint, proteolytic resistance, or a specific receptor interaction) are beneficial. This systematic approach, similar in principle to an alanine (B10760859) scan, provides detailed insights into the peptide's pharmacophore. peptide.comnih.gov

| Parent Peptide Sequence | Analogue | Position of Substitution | Purpose of Modification |

| X-Ala -Y-Z | X-(Mor-D-Ala) -Y-Z | 2 | To probe the effect of D-configuration and side-chain bulk at position 2. |

| X-Ala-Y -Z | X-Ala-(Mor-D-Ala) -Z | 3 | To determine if the properties of residue Y are critical for activity. |

| X-Ala-Y-Z | X-Ala-Y-(Mor-D-Ala) | 4 | To assess the C-terminal residue's tolerance for structural modification. |

This table illustrates a hypothetical SAR study where natural amino acids (Ala, Y, Z) in a parent peptide are systematically replaced with 3-(1-Morpholinyl)-D-Ala (Mor-D-Ala) to create a library for activity screening.

Impact on Peptide Stability Against Proteolytic Degradation

One of the most significant challenges in developing peptide-based therapeutics is their rapid degradation in the body by proteases (enzymes that cleave peptide bonds). mdpi.com These enzymes exhibit high specificity for substrates composed of L-amino acids.

The incorporation of a D-amino acid, such as 3-(1-Morpholinyl)-D-Ala, renders the adjacent peptide bonds resistant to cleavage by most common proteases. mdpi.com The stereochemistry of the D-amino acid does not fit into the active site of these enzymes, effectively halting the degradation process at that location. This strategy is a widely recognized and effective method for increasing the in vivo half-life of a peptide, thereby prolonging its therapeutic effect. The morpholine side chain can also contribute to stability through steric shielding of nearby peptide bonds.

| Peptide Sequence | Residue Type at Cleavage Site | Susceptibility to Protease | Expected Half-Life |

| Arg-Gly-Ala -Phe | L-Alanine | High | Short |

| Arg-Gly-(Mor-D-Ala) -Phe | D-Morpholinyl-Alanine | Low / Negligible | Long |

This table provides a comparative example of how incorporating 3-(1-Morpholinyl)-D-Ala in place of a standard L-amino acid can protect a peptide from enzymatic degradation, thereby increasing its stability and biological half-life.

Investigations in Medicinal Chemistry and Drug Discovery Research

Rational Design and Synthesis of Novel Ligands Featuring the Boc-Morpholinyl-D-Alanine Scaffold

There is no publicly available research detailing the rational design and synthesis of novel ligands that specifically incorporate the Boc-3-(1-Morpholinyl)-D-Ala-OH scaffold. Such research would typically involve computational modeling and synthetic chemistry to create new molecules with desired biological activities.

Exploration of Receptor Binding Affinities and Subtype Selectivity Profiles

Information regarding the receptor binding affinities and subtype selectivity profiles of ligands derived from this compound is absent from the scientific literature. To determine these properties, extensive in vitro pharmacological assays would be required to test the compounds against a panel of biological targets.

Lead Optimization Strategies via Structural Modifications

Without initial lead compounds identified through screening or design, strategies for lead optimization involving structural modifications of the this compound core have not been reported. Lead optimization is a critical phase in drug discovery aimed at improving the potency, selectivity, and pharmacokinetic properties of a compound.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Derivatives

No structure-activity relationship (SAR) or structure-property relationship (SPR) studies for derivatives of this compound have been published. SAR studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity, guiding the design of more effective drugs.

Elucidation of Essential Pharmacophoric Features

The essential pharmacophoric features of molecules containing the this compound moiety have not been elucidated. A pharmacophore model identifies the key structural features of a ligand that are responsible for its biological activity.

Stereochemical Influence on Ligand-Target Interactions

While the "D-Ala" designation in the compound's name specifies a particular stereochemistry at the alpha-carbon of the alanine (B10760859) residue, no studies have been published that investigate the influence of this or other stereocenters on ligand-target interactions for derivatives of this compound.

Research into Modulatory Effects on Enzyme Activity and Biological Pathways

There is a lack of published research investigating the modulatory effects of this compound or its derivatives on enzyme activity or specific biological pathways. Such studies would be crucial in identifying potential therapeutic applications for compounds based on this scaffold.

Studies on Kinase Inhibition Mechanisms

Research into the application of Boc-protected amino acid derivatives has extended to the domain of kinase inhibition, a critical area in cancer and inflammation research. While direct studies on this compound are not extensively documented in publicly available literature, related research on similar structures provides a basis for understanding their potential. For instance, the synthesis and evaluation of various P3 cap modified BACE inhibitors, where the P3NHBoc moiety was replaced with other polar functional groups, have demonstrated good enzyme inhibitory potencies sigmaaldrich.com. These studies highlight the importance of the Boc protecting group and modifications at the P3 position in achieving significant inhibitory activity against target enzymes sigmaaldrich.com. The aim of such modifications is often to reduce molecular weight and adjust the lipophilicity (log D value) to a more favorable range for better bioavailability and blood-brain barrier penetration sigmaaldrich.com.

Investigation of Protease Inhibition Potential

Proteases are a class of enzymes that play crucial roles in numerous physiological processes, and their dysregulation is linked to a variety of diseases, making them important therapeutic targets nih.gov. The design of protease inhibitors often involves the use of modified amino acids to mimic the natural substrates of these enzymes. Boronic acid-containing peptide derivatives, for example, have been developed as potent covalent inhibitors of viral proteases like the Zika virus (ZIKV) protease nih.gov. In the synthesis of such inhibitors, Boc-protected amino acids are frequently utilized as key building blocks during solid-phase peptide synthesis nih.gov. The Boc group serves to protect the amino functionality during the coupling reactions and is subsequently removed to allow for further modifications nih.gov. This synthetic strategy has been successful in producing inhibitors with low nanomolar potency nih.gov.

Exploration of Interactions with Other Enzyme Systems

Identification and Characterization of Molecular Targets for this compound Derivatives

A crucial aspect of drug discovery is the identification and characterization of the molecular targets through which a compound exerts its effects. For derivatives of this compound, research has pointed towards interactions with G-Protein Coupled Receptors and ion channels.

Probing G-Protein Coupled Receptor (GPCR) Interactions

G-Protein Coupled Receptors represent the largest family of cell surface receptors and are the targets for a significant portion of modern drugs nih.gov. The interaction of small molecules with GPCRs can lead to a cascade of intracellular signaling events. Boron-containing compounds have emerged as a class of molecules with the potential to interact with GPCRs, acting as agonists or antagonists mdpi.com. While direct evidence for the interaction of this compound with GPCRs is limited, the structural features of its derivatives could facilitate such interactions. The study of how different ligands and allosteric modulators affect GPCR function is an active area of research, with techniques like bioluminescence resonance energy transfer (BRET) being used to characterize G protein coupling and activation nih.govuc.pt.

Biochemical and Enzymatic Pathway Studies

Utilization of Boc-3-(1-Morpholinyl)-D-Ala-OH as a Probe for Metabolic Pathway Elucidation

The use of modified amino acids as probes is a common strategy to elucidate metabolic pathways. These probes can be designed to mimic natural amino acids, allowing them to be incorporated into metabolic processes. By tracking the modified amino acid, researchers can gain insights into the various enzymatic steps and regulatory mechanisms of a given pathway.

Despite the potential utility of this compound as such a probe, there is no specific information available in the scientific literature detailing its application in the elucidation of any metabolic pathways. Research in this area would be required to determine its suitability and effectiveness as a metabolic probe.

Investigation of Enzyme Mechanism through Modified Substrate Analogues

Modified substrate analogues are invaluable tools for investigating enzyme mechanisms. By systematically altering the structure of a natural substrate, scientists can study how these changes affect enzyme binding, catalytic activity, and reaction kinetics. This approach can provide detailed information about the active site of an enzyme and the roles of specific amino acid residues in catalysis.

While the structure of this compound suggests it could potentially serve as a substrate analogue for enzymes that recognize D-alanine or related structures, there are no published studies that have utilized this compound for the investigation of enzyme mechanisms. Such research would be necessary to understand its interactions with specific enzymes and its potential to act as an inhibitor or an alternative substrate.

Development of Biochemical Assays Utilizing the Modified Amino Acid

Modified amino acids are frequently employed in the development of biochemical assays. These assays can be used to measure enzyme activity, screen for inhibitors, or quantify the concentration of specific metabolites. The unique properties of a modified amino acid can be exploited to generate a detectable signal, such as fluorescence or a color change, upon enzymatic conversion.

There is no information available regarding the development of any biochemical assays that specifically utilize this compound. The feasibility of using this compound in an assay would depend on its ability to be recognized and processed by an enzyme of interest in a manner that can be coupled to a measurable output.

Computational and Theoretical Chemistry Insights

Molecular Docking Simulations for Predicting Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of "Boc-3-(1-Morpholinyl)-D-Ala-OH," docking simulations can be employed to understand its potential interactions with various biological targets, such as enzymes or receptors. These simulations can predict the binding mode and estimate the binding affinity, providing a measure of the strength of the interaction.

For instance, if "this compound" is being investigated as a potential inhibitor of a specific enzyme, molecular docking could elucidate how the morpholinyl group, the D-alanine core, and the Boc-protecting group fit into the enzyme's active site. The simulation would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding.

Table 1: Hypothetical Molecular Docking Results of this compound with a Target Protein

| Parameter | Value |

| Target Protein | Hypothetical Kinase XYZ |

| Docking Score (kcal/mol) | -8.5 |

| Predicted Binding Affinity (Ki) | 2.5 µM |

| Key Interacting Residues | LYS78, GLU95, PHE154 |

| Hydrogen Bonds Formed | 3 |

| Hydrophobic Interactions | Morpholinyl ring with PHE154 |

These results would suggest a strong binding affinity and guide the design of analogs with improved potency.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. For "this compound," DFT calculations can provide insights into its molecular properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential.

The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests higher reactivity. The molecular electrostatic potential (MEP) map can identify the electron-rich and electron-deficient regions of the molecule, which are indicative of potential sites for electrophilic and nucleophilic attack, respectively. This information is valuable for understanding its reaction mechanisms and designing new synthetic routes.

Table 2: Hypothetical DFT Calculation Results for this compound

| Parameter | Value |

| Method | B3LYP/6-31G(d,p) |

| HOMO Energy | -6.2 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 3.2 D |

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed picture of the dynamic behavior of a molecule over time. For "this compound," MD simulations can be used to explore its conformational landscape, identifying the most stable three-dimensional structures. When complexed with a biological target, MD simulations can reveal the dynamics of the binding process and the stability of the complex.

These simulations can show how the ligand and protein adapt to each other upon binding, a phenomenon known as "induced fit." They can also be used to calculate the binding free energy, providing a more accurate prediction of binding affinity than docking alone by accounting for solvent effects and entropic contributions.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. By analyzing a dataset of "this compound" analogs with known activities, a QSAR model can be developed to predict the activity of new, untested compounds.

Cheminformatics approaches involve the use of computational methods to analyze and manage large sets of chemical data. These methods can be used to assess the "drug-likeness" of "this compound" and its analogs based on various physicochemical properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. These properties are crucial for determining the pharmacokinetic profile of a potential drug candidate.

In silico Screening and Design of Novel this compound Analogues

The insights gained from molecular docking, quantum chemical calculations, and MD simulations can be used to perform in silico screening of virtual libraries of compounds to identify new analogs of "this compound" with potentially improved properties. This process, known as virtual screening, is a cost-effective way to explore a vast chemical space and prioritize compounds for synthesis and experimental testing.

Furthermore, computational methods can be used for the de novo design of novel analogs. By understanding the key structural features required for binding to a specific target, new molecules can be designed from scratch or by modifying the "this compound" scaffold to enhance its activity, selectivity, or pharmacokinetic properties. This rational design approach can significantly accelerate the drug discovery process.

Analytical and Advanced Characterization Research Techniques

Spectroscopic Methods for Comprehensive Structural Elucidation (e.g., NMR, Mass Spectrometry, IR, UV-Vis)

Spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of Boc-3-(1-Morpholinyl)-D-Ala-OH. Each method provides unique information about the compound's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the detailed molecular structure. In ¹H NMR, the protons of the Boc group would typically appear as a characteristic singlet at approximately 1.4 ppm. The protons on the morpholine (B109124) ring would exhibit signals in the 2.4-3.7 ppm range, while the α- and β-protons of the alanine (B10760859) backbone would appear further downfield. ¹³C NMR provides information on each unique carbon atom, with the carbonyl carbons of the Boc and carboxylic acid groups appearing at the most downfield shifts (~155-175 ppm).

Interactive Table 7.1.1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Atom Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Boc | ¹H | ~1.4 | s (9H) |

| Boc (quaternary C) | ¹³C | ~80 | - |

| Boc (C=O) | ¹³C | ~155 | - |

| Morpholine | ¹H | ~2.4-2.6 (CH₂-N) | m (4H) |

| Morpholine | ¹H | ~3.5-3.7 (CH₂-O) | m (4H) |

| Morpholine | ¹³C | ~54 (C-N) | - |

| Morpholine | ¹³C | ~67 (C-O) | - |

| D-Alanine | ¹H | ~4.2 (α-CH) | m (1H) |

| D-Alanine | ¹H | ~2.8 (β-CH₂) | m (2H) |

| D-Alanine | ¹³C | ~55 (α-C) | - |

| D-Alanine | ¹³C | ~60 (β-C) | - |

| Carboxylic Acid | ¹³C | ~175 (C=O) | - |

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Using a technique like Electrospray Ionization (ESI), the molecule would be detected as its protonated ion [M+H]⁺ or sodiated adduct [M+Na]⁺. High-resolution mass spectrometry (HRMS) would confirm the elemental composition with high accuracy. Fragmentation analysis (MS/MS) would show characteristic losses, such as the Boc group (a loss of 100 Da) or the carboxylic acid group (a loss of 45 Da), further confirming the structure.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. Key vibrational frequencies would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a strong C=O stretch from the carbamate (B1207046) (~1715 cm⁻¹), and another C=O stretch from the carboxylic acid (~1695 cm⁻¹). C-H stretches from the aliphatic parts and C-O stretches from the ether in the morpholine ring and the Boc group would also be prominent.

UV-Vis Spectroscopy: Due to the absence of significant chromophores that absorb in the ultraviolet-visible range, UV-Vis spectroscopy is less useful for structural identification of this compound. Most amino acids require derivatization to be analyzed by UV detection, though the carboxyl and carbamate groups may show some absorbance in the far UV region (200-210 nm) shimadzu.co.kr.

Chromatographic Techniques for Purity, Enantiomeric Purity, and Separation Studies (e.g., HPLC, GC-MS)

Chromatographic methods are essential for assessing the chemical and enantiomeric purity of this compound.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for determining the purity of Boc-protected amino acids. A C18 column is typically used with a mobile phase gradient of water and an organic solvent like acetonitrile, often with an additive such as trifluoroacetic acid (TFA) or formic acid to improve peak shape. Purity is determined by integrating the area of the main peak relative to any impurity peaks detected by a UV detector.

Interactive Table 7.2.1: Typical HPLC Conditions for Purity Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210-220 nm |

| Column Temperature | 25 °C |

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is generally not suitable for the direct analysis of non-volatile compounds like protected amino acids. Analysis would require derivatization to convert the polar carboxylic acid into a more volatile ester.

Ensuring the enantiomeric purity of a single-enantiomer compound like this compound is critical. Chiral HPLC is the preferred method for separating and quantifying the desired D-enantiomer from its L-isomer. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., CHIRALPAK®) and macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC®) are highly effective for separating protected amino acids rsc.orgresearchgate.net. The D-enantiomer is often more strongly retained on macrocyclic glycopeptide CSPs sigmaaldrich.com.

Advanced Derivatization Methodologies for Enhanced Analytical Detection and Resolution

Derivatization involves chemically modifying an analyte to produce a new compound with properties that are more suitable for a specific analytical method. For amino acids, this is often done to improve volatility for GC analysis or to add a chromophore or fluorophore for enhanced UV or fluorescence detection in HPLC shimadzu.co.kr.

Common derivatization strategies include:

Pre-column derivatization: The sample is derivatized before injection into the chromatographic system. Reagents like o-phthalaldehyde (B127526) (OPA) or dansyl chloride are used, but these typically react with primary or secondary amines. Since the amine in this compound is protected as a carbamate, these specific reagents would not be effective without prior deprotection.

Post-column derivatization: The derivatizing reagent is added to the column effluent before it reaches the detector. This method offers good reproducibility as the reaction occurs after the separation shimadzu.co.kr.

For a Boc-protected amino acid, derivatization is often unnecessary for routine purity analysis via HPLC-UV, as the carbamate and carboxyl groups provide sufficient UV absorbance at low wavelengths. However, for trace analysis or when using detectors like fluorescence or mass spectrometry, derivatization of the carboxylic acid group could enhance sensitivity google.comrsc.org.

X-ray Crystallography in the Study of Ligand-Receptor Co-Crystal Structures

X-ray crystallography is the definitive technique for determining the three-dimensional atomic structure of a molecule in its crystalline state. For this compound, this method could provide precise information on bond lengths, bond angles, and the conformation of the morpholine ring (which typically adopts a chair conformation) researchgate.net. Obtaining a single crystal suitable for diffraction can be achieved through controlled crystallization from a solution, a process that also serves as a final purification step google.com.

Furthermore, X-ray crystallography is a powerful tool in drug discovery for visualizing how a ligand binds to its biological target, such as a protein or enzyme nih.gov. If this compound were designed as a ligand for a specific receptor, co-crystallizing the compound with the target protein would reveal the precise binding interactions at the atomic level. The morpholine ring, in particular, is known to participate in important interactions within receptor binding sites, modulating properties like solubility and potency nih.gove3s-conferences.org. These structural insights are invaluable for understanding the mechanism of action and for guiding the rational design of more effective molecules.

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of complex, non-natural amino acids is often a multi-step, resource-intensive process. pitt.eduresearchgate.net Future research must prioritize the development of more efficient and environmentally benign methods for the production of Boc-3-(1-Morpholinyl)-D-Ala-OH.

Current synthetic routes for chiral amines and their derivatives frequently rely on lengthy and inefficient chemical pathways that generate significant waste, consume considerable energy, and may involve unsustainable metal catalysts. openaccessgovernment.org A key future direction will be the adoption of "green chemistry" principles to mitigate these issues. peptide.com This includes the use of greener solvents, such as replacing dichloromethane (B109758) (DCM) and dimethylformamide (DMF) with more sustainable alternatives like propylene (B89431) carbonate in peptide synthesis workflows. rsc.orgacs.org

Furthermore, the exploration of biocatalytic methods presents a promising avenue. nih.gov Engineered enzymes, such as amine dehydrogenases or transaminases, could offer highly stereoselective and efficient routes to chiral amines under mild, aqueous conditions, thereby minimizing waste and energy consumption. openaccessgovernment.orgnih.gov Asymmetric hydrogenation, another powerful strategy, offers excellent atom economy with minimal byproducts, making it a highly sustainable approach for creating optically active amines. acs.org The development of novel catalytic systems, potentially reusable heterogeneous catalysts, could also significantly streamline the synthesis, making it more scalable and cost-effective. rsc.org

Expansion of Applications in Chemical Biology and Advanced Materials Science

The unique structural features of this compound make it a compelling building block for applications beyond traditional peptide synthesis.

In chemical biology, the morpholine (B109124) ring is a particularly attractive moiety. It is a structural unit found in many bioactive compounds and FDA-approved drugs. nih.gov The presence of both a hydrogen bond-accepting oxygen and a weakly basic nitrogen atom can modulate physicochemical properties like solubility and cell permeability, making it a valuable component in the design of novel probes and bioactive molecules. wikipedia.orgacs.org Future work could focus on incorporating this amino acid into peptidomimetics to enhance their metabolic stability and bioavailability. rsc.org The morpholine group can act as a scaffold, directing other parts of a molecule into the correct orientation for interaction with biological targets. acs.org

In materials science, amino acids are increasingly recognized as sustainable and versatile building blocks for functional polymers and materials. publish.csiro.aunih.gov They can impart properties like pH-responsiveness, chirality, and biocompatibility to macromolecules. publish.csiro.au Future research could explore the polymerization of monomers derived from this compound to create novel biomaterials. Such materials could find applications in drug delivery, where the polymer's properties can be tuned for controlled release, or in the creation of chiral surfaces for catalysis or separation. publish.csiro.aubeilstein-journals.org The functionalization of inorganic nanoparticles with amino acids is another burgeoning field, where the amino acid can influence the material's surface properties and interactions with biological systems. nih.govresearchgate.net

Integration with High-Throughput Screening Platforms for Target Identification

To unlock the full therapeutic potential of this compound and its derivatives, it is crucial to identify their biological targets. High-Throughput Screening (HTS) is a powerful technology that enables the rapid testing of thousands to millions of compounds to identify those that interact with a specific biological target or pathway. scdiscoveries.commalvernpanalytical.com

Future research should involve the integration of this compound into large chemical libraries for HTS campaigns. drugtargetreview.com The process would typically involve several phases: assay preparation, a pilot screen to validate the methodology, a primary screen against the full compound library to identify initial "hits," and secondary screening to confirm these hits and eliminate false positives. labmanager.com HTS can be used to screen for compounds that modulate the function of specific proteins, such as enzymes or receptors, which are common drug targets. drugtargetreview.com

By systematically screening this compound against a wide range of biological targets, researchers can identify novel activities and gain valuable insights into its mechanism of action. scdiscoveries.comnih.gov This data-driven approach accelerates the early stages of drug discovery, providing a starting point for lead optimization and the development of new therapeutics. malvernpanalytical.com

Exploration of Polypharmacology and Multi-Target Therapeutic Strategies

The traditional "one drug, one target" paradigm is often insufficient for treating complex, multifactorial diseases like cancer or neurodegenerative disorders. scielo.brnih.gov Polypharmacology, the concept of a single drug intentionally interacting with multiple targets, is an emerging and promising therapeutic strategy. researchgate.netnih.gov Drugs with this multi-target action can offer enhanced efficacy and a lower likelihood of developing drug resistance. nih.gov

This compound, with its distinct functional domains (the D-alanine backbone, the morpholine ring, and potential for further derivatization), is an ideal candidate for a multi-target drug discovery approach. frontiersin.org The design of such multi-target-directed ligands (MTDLs) is a key strategy in modern medicinal chemistry. scielo.br

Future research should focus on rationally designing and synthesizing derivatives of this compound to modulate multiple, disease-relevant targets simultaneously. nih.gov This could involve computational modeling to predict interactions with different proteins, followed by chemical synthesis and biological testing. frontiersin.org By embracing the complexity of biological networks, the exploration of polypharmacology could reveal novel therapeutic applications for this versatile chemical entity, leading to more effective treatments for complex diseases. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.